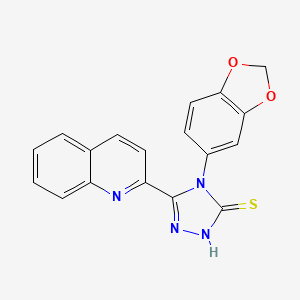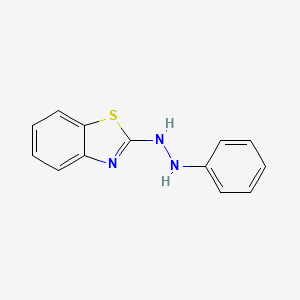![molecular formula C16H21BrN2O2 B5866433 4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide, also known as BCPICA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. This compound has also been found to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to neurodegeneration and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in scientific research studies. In cancer research, this compound has been shown to induce cell cycle arrest and inhibit the expression of genes involved in cancer growth and metastasis. In neuroprotection research, this compound has been found to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize and purify, making it a useful compound for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments or applications.
Orientations Futures
There are several future directions for research on 4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide. In cancer research, further studies are needed to determine the efficacy and safety of this compound as a potential cancer treatment. In neuroprotection research, future studies could explore the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, future studies could investigate the potential use of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic properties in cancer treatment, neuroprotection, and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of this compound, but its stability and solubility make it a promising compound for future studies.
Méthodes De Synthèse
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-1,2-phenylenediamine with 3-cyclohexylpropanoyl chloride, followed by the reaction of the resulting product with benzoic acid and ammonium hydroxide. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic properties in a variety of scientific research fields, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-9-7-13(8-10-14)16(18)19-21-15(20)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIVCQXMDHEOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

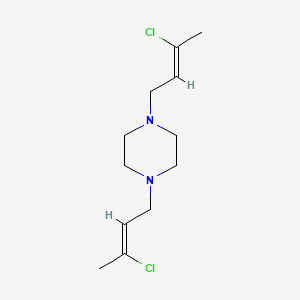
![1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
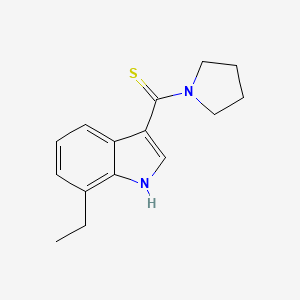
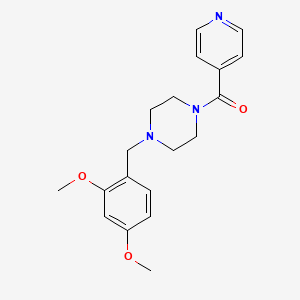
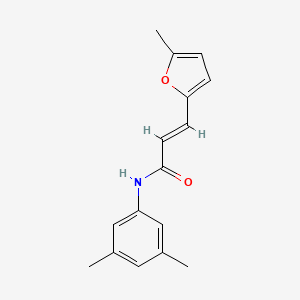
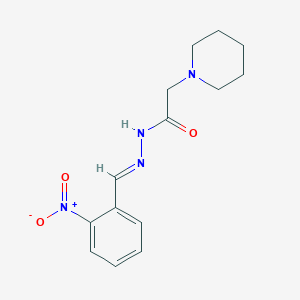
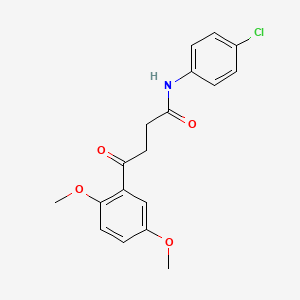
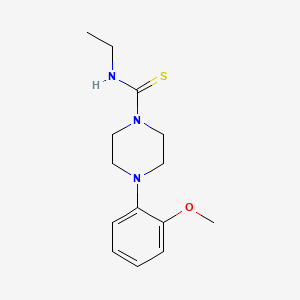
![4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)
